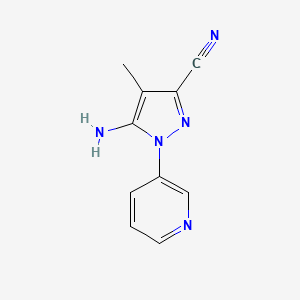

5-amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile

Description

Properties

IUPAC Name |

5-amino-4-methyl-1-pyridin-3-ylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c1-7-9(5-11)14-15(10(7)12)8-3-2-4-13-6-8/h2-4,6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEWBOSXVQAOGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C#N)C2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

5-amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has shown that derivatives of pyrazole compounds, including 5-amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile, exhibit promising anticancer properties. A study demonstrated that modifications in the pyrazole structure can enhance cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It was found that certain pyrazole derivatives can inhibit inflammatory mediators, making them candidates for developing new anti-inflammatory drugs . The mechanism involves the modulation of signaling pathways associated with inflammation.

Antimicrobial Activity

Another area of exploration is the antimicrobial efficacy of this compound. Studies indicate that pyrazole derivatives can exhibit significant antibacterial and antifungal activities, which could lead to new treatments for infectious diseases .

Agricultural Applications

Pesticide Development

The structural features of this compound make it a candidate for developing novel agrochemicals. Research suggests that compounds with similar structures can act as effective pesticides, targeting specific pests while minimizing environmental impact .

Material Science Applications

Polymer Chemistry

In material science, this compound has been explored for its potential use in synthesizing novel polymeric materials. Its unique chemical properties allow it to be incorporated into polymer matrices, enhancing their thermal stability and mechanical properties .

Nanotechnology

The integration of pyrazole derivatives into nanomaterials is another promising application. These compounds can be used as building blocks for creating nanoparticles with tailored properties for drug delivery systems and imaging agents in biomedical applications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include cyclization reactions and functional group transformations that yield the desired pyrazole structure with high purity and yield.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various pyrazole derivatives, including our compound of interest. The results indicated significant cytotoxic effects against breast cancer cell lines, highlighting the need for further development into therapeutic agents .

Case Study 2: Agricultural Use

In a field trial conducted by agricultural scientists, a formulation containing pyrazole derivatives was tested against common crop pests. The results showed a marked reduction in pest populations compared to untreated controls, demonstrating its potential as an eco-friendly pesticide alternative .

Mechanism of Action

The mechanism of action of 5-amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in its antileishmanial activity, the compound has been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for the survival of the parasite . The inhibition of DHFR disrupts the synthesis of nucleotides, leading to the death of the parasite. Similar mechanisms are observed in its antimalarial activity, where it targets enzymes essential for the survival of Plasmodium species .

Comparison with Similar Compounds

Substituent Variations at the N1 Position

The N1 substituent significantly influences physicochemical properties and bioactivity. Below is a comparative analysis:

Key Insights :

Substituent Variations at C3 and C4

The C3 cyano group and C4 methyl group in the target compound are critical for electronic and steric effects:

Key Insights :

Key Insights :

- The target compound ’s synthesis may require regioselective substitution due to the pyridinyl group’s steric and electronic effects.

- Fipronil ’s industrial synthesis involves specialized steps (e.g., trifluoromethylsulfenyl chloride addition) to achieve insecticidal activity .

- Chloroacetyl derivatives (e.g., ) are synthesized efficiently via acyl chloride reactions under mild conditions.

Biological Activity

5-Amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including cyclization and functionalization processes. The compound can be synthesized through a one-pot reaction involving starting materials like pyridine derivatives and carbonitriles, yielding high purity and good yields. Spectroscopic methods such as NMR and IR are used for characterization, confirming the structure and functional groups present in the compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. The compound's mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical) | 12.07 |

| HepG2 (Liver) | 10.00 |

| K562 (Leukemia) | 8.50 |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits notable anti-inflammatory activity. It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in various in vitro models. The IC50 values for these effects are often in the low micromolar range, indicating potent activity .

Table 2: Anti-inflammatory Activity

| Assay | IC50 (μM) |

|---|---|

| TNF-alpha Release | 0.283 |

| COX-2 Inhibition | 0.04 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at various positions on the pyrazole ring or the pyridine moiety can enhance or diminish its potency. For example, substituents that increase hydrophobic interactions or improve binding affinity at target sites have been associated with improved anticancer activity .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- In Vivo Efficacy : A study demonstrated that administering this compound in mice models significantly reduced tumor growth compared to control groups, supporting its potential as a therapeutic agent for cancer treatment.

- Neuroprotective Effects : Another investigation revealed that the compound could mitigate oxidative stress-induced neurotoxicity in neuronal cell lines, suggesting its applicability in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile?

- Answer : The compound is typically synthesized via cyclocondensation reactions. For example, substituted phenylhydrazines react with nitrile-containing precursors (e.g., benzoylacetonitrile derivatives) under basic conditions. A key step involves optimizing solvent choice (e.g., dichloromethane) and temperature to achieve high yields. Post-synthetic purification often employs flash chromatography with gradients of cyclohexane/ethyl acetate .

Q. Which spectroscopic techniques are critical for characterizing this pyrazole derivative?

- Answer : Essential techniques include:

- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts (e.g., pyridinyl protons at δ ≈ 7.2–8.5 ppm, pyrazole NH₂ at δ ≈ 5.1–5.2 ppm) .

- IR Spectroscopy : Confirm nitrile (C≡N) stretches near 2230 cm⁻¹ and amino (N–H) bands around 3100–3300 cm⁻¹ .

- Mass Spectrometry (EI/HRMS) : Validate molecular weight (e.g., [M⁺] at m/z ≈ 238 for related analogs) .

Q. What starting materials are pivotal for synthesizing this compound?

- Answer : Key precursors include:

- 3-(Pyridin-3-yl)hydrazine : To introduce the pyridinyl substituent at the 1-position.

- Methyl-substituted nitriles : For constructing the pyrazole ring and nitrile group at the 3-position.

- Benzoylacetonitrile derivatives : Used in cyclocondensation to form the pyrazole core .

Advanced Research Questions

Q. How do substituents at the pyrazole 4-position influence isomer ratios during synthesis?

- Answer : Steric and electronic effects of substituents (e.g., methyl groups) dictate isomer distribution. For example, bulky groups at the 4-position favor one isomer due to restricted rotation during cyclization. Researchers can manipulate solvent polarity (e.g., DMF vs. DCM) and reaction temperature to control isomer ratios, validated by HPLC or NMR kinetics .

Q. What strategies optimize reaction yields for this compound in multi-step syntheses?

- Answer : Yield optimization strategies include:

- Catalyst Screening : Ionic liquids (e.g., [bmim][BF₄]) enhance reaction rates and yields (e.g., 93% in ) .

- Dry-Load Purification : Using Celite for column chromatography reduces product loss .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yield .

Q. How can structural ambiguities in spectroscopic data be resolved?

- Answer : Contradictions in NMR or IR data (e.g., overlapping NH₂ and aromatic signals) are resolved via:

- X-Ray Crystallography : Provides unambiguous confirmation of the molecular structure, as demonstrated for analogs in .

- 2D NMR Techniques : COSY and HSQC experiments differentiate proton environments and assign quaternary carbons .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Answer : Discrepancies often arise from impurities or polymorphic forms. Solutions include:

- Recrystallization : Test solvents (e.g., ethanol vs. ethyl acetate) to isolate pure polymorphs.

- DSC/TGA Analysis : Verify thermal stability and polymorphism.

- Cross-Validation : Compare data with structurally similar compounds (e.g., 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile in ) .

Methodological Tables

| Synthetic Method Comparison | Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation in DCM | RT, 24 h | 75% | |

| Ionic Liquid ([bmim][BF₄])-Assisted Synthesis | 80°C, 10 h | 93% | |

| Microwave-Assisted Reaction | 100°C, 15 min | 88% |

| Key NMR Assignments | δ (ppm) | Proton Environment |

|---|---|---|

| Pyridinyl H | 7.20–8.10 | Aromatic protons |

| NH₂ (pyrazole) | 5.16 (s) | Amino group |

| CH₃ (pyrazole) | 2.38 (s) | Methyl substituent |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.